Synthesis and characterization of 1-(Piperidin-4-ylmethyl)piperidin-2-one
Synthesis and characterization of 1-(Piperidin-4-ylmethyl)piperidin-2-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperidin-4-ylmethyl)piperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis and characterization of 1-(Piperidin-4-ylmethyl)piperidin-2-one. This document details a robust, multi-step synthetic pathway starting from commercially available precursors, emphasizing the rationale behind key procedural choices. Furthermore, a complete analytical workflow is presented for the unequivocal structural elucidation and purity assessment of the final compound. This guide is designed to serve as a practical, stand-alone resource for chemists and researchers, enabling the reliable preparation and validation of this versatile heterocyclic building block for applications in medicinal chemistry and beyond.
Introduction: Scientific Context and Rationale
The intersection of distinct pharmacophoric scaffolds into a single molecular entity is a cornerstone of modern drug discovery. Piperidine and piperidin-2-one (δ-valerolactam) rings are privileged structures, each conferring unique and valuable properties to bioactive molecules. The piperidine moiety is a ubiquitous feature in numerous FDA-approved drugs, particularly those targeting the central nervous system, where it often improves solubility, metabolic stability, and receptor affinity.[1][2] Concurrently, the lactam ring is a critical component of many antibiotics and other therapeutic agents, valued for its conformational rigidity and ability to participate in hydrogen bonding.
The title compound, 1-(Piperidin-4-ylmethyl)piperidin-2-one, covalently links these two important heterocycles. This creates a novel, three-dimensional scaffold with significant potential as a versatile intermediate for the synthesis of new chemical entities. The exploration of its biological activity requires a reliable and scalable synthetic route and a rigorous characterization protocol to ensure the identity and purity of the material. This guide provides such a framework.
A Robust Synthetic Pathway
The most efficient and controllable synthesis of the target compound involves a two-step sequence: first, the formation of an N-substituted glutarimide intermediate, followed by its selective reduction to the corresponding lactam. This approach leverages well-understood, high-yielding reactions and allows for straightforward purification of the intermediate and final product.
Overall Synthetic Scheme
The synthesis begins with the acylation of piperidin-4-ylmethanamine with glutaric anhydride, followed by thermal cyclization to form the glutarimide intermediate. This intermediate is then selectively reduced using a powerful hydride reagent to yield the final product.
Caption: Figure 1: Proposed Synthetic Pathway
Experimental Protocols & Scientific Rationale
Protocol 1: Synthesis of N-(Piperidin-4-ylmethyl)glutarimide
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Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with piperidin-4-ylmethanamine (1.0 eq) and toluene (10 volumes, e.g., 100 mL for 10 g of amine).
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Reagent Addition: With moderate stirring, add glutaric anhydride (1.05 eq) to the solution in one portion.
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Reaction: Heat the mixture to reflux (approx. 111 °C) using a heating mantle. Maintain reflux for 5-7 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH), observing the consumption of the starting amine.
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Work-up and Purification: Allow the reaction to cool to room temperature. The product will likely precipitate as a white solid. Collect the solid by vacuum filtration, washing the cake with a small amount of cold toluene. The product can be further purified by recrystallization from ethanol if necessary to yield the glutarimide intermediate.
Expertise & Experience (Why these choices?):
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Glutaric Anhydride: Using the anhydride is superior to using glutaric acid as it is more reactive and the cyclization to the imide, which eliminates one molecule of water, is driven to completion by the high temperature and azeotropic removal of water with toluene.[3]
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Toluene and Reflux: Toluene serves as a suitable high-boiling solvent that allows the reaction to proceed at a reasonable rate. Its ability to form an azeotrope with water helps to drive the final dehydration/cyclization step, maximizing the yield of the imide.
Protocol 2: Selective Reduction to 1-(Piperidin-4-ylmethyl)piperidin-2-one
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Setup: Thoroughly dry all glassware in an oven. Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.
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Reagent Preparation: Suspend lithium aluminium hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) in the reaction flask. Cool the suspension to 0 °C in an ice/water bath.
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Substrate Addition: Dissolve the N-(Piperidin-4-ylmethyl)glutarimide (1.0 eq) from the previous step in anhydrous THF (5 volumes) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
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Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor by TLC until the starting imide is fully consumed.
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Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate of aluminum salts should form.
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Work-up and Purification: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford the pure title compound.
Expertise & Experience (Why these choices?):
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LiAlH₄ and Anhydrous Conditions: LiAlH₄ is a potent, non-selective reducing agent. However, by using it on an imide, one carbonyl group can be reduced to a methylene group to form the desired lactam. Anhydrous conditions are absolutely critical, as LiAlH₄ reacts violently with water.[4]
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Controlled Addition at 0 °C: The reaction is highly exothermic. Slow, controlled addition at low temperature prevents dangerous temperature spikes and potential side reactions.
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Fieser Workup: This specific quenching sequence is a trusted and reliable method for neutralizing excess LiAlH₄. It produces inorganic salts that are granular and easily filtered, simplifying the product isolation compared to other quenching methods which can result in gelatinous precipitates.
Comprehensive Characterization Workflow
To confirm the successful synthesis and purity of 1-(Piperidin-4-ylmethyl)piperidin-2-one, a multi-technique analytical approach is mandatory.
Caption: Figure 2: Analytical Characterization Workflow
Expected Analytical Data
The following table summarizes the key data points expected from the characterization of the title compound.
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts (δ) | Multiple signals in the aliphatic region (1.2-3.5 ppm). Distinct signals for protons alpha to the nitrogens and the carbonyl. | Structural confirmation of the proton skeleton. |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl (C=O) signal ~175 ppm. Multiple signals in the aliphatic region (20-60 ppm). | Confirmation of the carbon backbone and key functional groups. |
| Mass Spec. | [M+H]⁺ | m/z = 197.16 | Molecular weight verification.[5] |
| IR Spec. | Wavenumber (cm⁻¹) | Strong C=O stretch at ~1650 cm⁻¹. C-H stretches at ~2850-2950 cm⁻¹. N-H stretch absent. | Functional group identification. |
| HPLC | Purity | >95% (single major peak) | Quantitative purity assessment. |
Standard Operating Procedures for Characterization
3.2.1. NMR Spectroscopy (¹H and ¹³C)
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Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to a 5 mm NMR tube.
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Acquisition: Acquire spectra on a 400 MHz (or greater) spectrometer. Standard acquisition parameters for ¹H and ¹³C {¹H} experiments should be used.
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Analysis: Process the spectra using appropriate software. Integrate proton signals and assign chemical shifts based on multiplicity and correlation spectra (e.g., COSY, HSQC) if necessary.
3.2.2. Mass Spectrometry (MS)
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Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute this solution 1:100 in methanol:water (1:1) with 0.1% formic acid.
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Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole). Scan in positive ion mode over a range of m/z 50-500.
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Analysis: Identify the protonated molecular ion peak [M+H]⁺ and confirm that its mass matches the calculated exact mass.
3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Preparation: Place a small amount of the solid sample onto the crystal of an ATR (Attenuated Total Reflectance) accessory.
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Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
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Analysis: Identify the characteristic strong absorbance of the lactam carbonyl group (~1650 cm⁻¹).
Safety and Handling Precautions
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Reagents: Lithium aluminium hydride (LiAlH₄) is a water-reactive solid that can ignite upon contact with moisture and releases flammable hydrogen gas. It must be handled under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and techniques.[6] Toluene is a flammable liquid. Piperidin-4-ylmethanamine and glutaric anhydride can be irritants.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses/goggles, and nitrile gloves.
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Engineering Controls: All manipulations, especially those involving LiAlH₄ and volatile solvents, must be performed in a certified chemical fume hood.
References
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Piperidine in Medicinal Chemistry: "The piperidin-4-ones have been reported as versatile intermediates. ... The pharmacophore can be suitably modified in order to achieve better receptor interactions and biological activities."
- Title: Piperidin-4-one: the potential pharmacophore
- Source: PubMed
-
URL: [Link]
- Reductive Amination Overview: "Reductive amination is a two-step process, often performed in a single pot, that involves the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine." Title: Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride Source: Benchchem
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Glutarimide Synthesis: "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
- Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
- Source: PMC (National Center for Biotechnology Inform
-
URL: [Link]
- Compound Data: "1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride" Title: 1315367-83-9 | 1-(Piperidin-4-ylmethyl)piperidin-2-one dihydrochloride Source: ChemScene
- Safety Information (Example for a related compound): "Piperidin-4-one hydrochloride Safety Data Sheet" Title: Piperidin-4-one hydrochloride Source: CymitQuimica
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
